molecular formula C23H33N5O4 B2737268 N-[2-(dimethylamino)ethyl]-N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]ethanediamide CAS No. 877633-58-4

N-[2-(dimethylamino)ethyl]-N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]ethanediamide

Cat. No.: B2737268
CAS No.: 877633-58-4
M. Wt: 443.548
InChI Key: WVLAPMWVHZIEMC-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)ethyl]-N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]ethanediamide is a complex organic compound that features a variety of functional groups, including dimethylamino, furan, methoxyphenyl, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)ethyl]-N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]ethanediamide typically involves multi-step organic synthesis. The process may start with the preparation of intermediate compounds, such as the dimethylaminoethyl and furan-2-yl derivatives, followed by their coupling with the piperazine and oxalamide moieties under specific reaction conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product’s formation.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)ethyl]-N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The furan ring and other functional groups may be susceptible to oxidation under specific conditions.

    Reduction: The compound may undergo reduction reactions, particularly at the oxalamide and piperazine moieties.

    Substitution: The aromatic rings and other functional groups can participate in substitution reactions, such as nucleophilic or electrophilic aromatic substitution.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction’s outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(dimethylamino)ethyl]-N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]ethanediamide is studied for its unique structural properties and potential as a building block for more complex molecules.

Biology

In biological research, this compound may be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, and its potential as a biochemical probe.

Medicine

In medicine, the compound could be explored for its pharmacological properties, including its potential as a therapeutic agent for various diseases.

Industry

In industrial applications, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-[2-(dimethylamino)ethyl]-N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]ethanediamide exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[2-(dimethylamino)ethyl]-N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]ethanediamide include other oxalamide derivatives, piperazine-containing compounds, and molecules with similar functional groups.

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties

Biological Activity

N-[2-(dimethylamino)ethyl]-N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]ethanediamide is a synthetic compound with potential therapeutic applications. Its complex structure suggests various biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula C22H30N4OC_{22}H_{30}N_4O and a molecular weight of approximately 370.5 g/mol. The presence of functional groups such as dimethylamino, furan, and piperazine contributes to its biological activity.

Pharmacological Activities

The biological activity of this compound has been explored in several studies, highlighting its potential in various therapeutic areas:

1. Antidepressant Activity

Research indicates that compounds with similar structural motifs exhibit antidepressant properties. The piperazine moiety is often associated with serotonin receptor modulation, which may contribute to mood enhancement. A study showed that derivatives with similar structures demonstrated significant reductions in depressive-like behavior in animal models .

2. Antimicrobial Effects

Compounds containing furan rings have been noted for their antimicrobial properties. A related study reported that furan derivatives exhibited antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess similar effects .

3. Cytotoxicity

In vitro studies have assessed the cytotoxic effects of related compounds on cancer cell lines. For example, derivatives were tested against various cancer types, showing selective cytotoxicity towards tumor cells while sparing normal cells . This selectivity is crucial for developing effective cancer therapies with reduced side effects.

4. Neuroprotective Effects

Preliminary findings suggest that compounds with similar structures may offer neuroprotective benefits. This is particularly relevant in neurodegenerative diseases where oxidative stress plays a significant role. The antioxidant properties attributed to furan-containing compounds could mitigate neuronal damage .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Serotonin Receptor Modulation : The piperazine ring likely interacts with serotonin receptors, influencing mood and anxiety levels.
  • Inhibition of Pathogen Growth : The furan component may interfere with bacterial cell wall synthesis or disrupt metabolic pathways essential for microbial survival.
  • Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways through mitochondrial dysfunction or activation of caspases.

Case Studies

Several studies have investigated the biological activity of similar compounds:

StudyFindings
Demonstrated significant antidepressant effects in rodent models using structurally related compounds.
Reported antimicrobial efficacy against E. coli and S. aureus for furan-based derivatives.
Highlighted neuroprotective properties through antioxidant mechanisms in vitro.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N5O4/c1-26(2)11-10-24-22(29)23(30)25-17-20(21-5-4-16-32-21)28-14-12-27(13-15-28)18-6-8-19(31-3)9-7-18/h4-9,16,20H,10-15,17H2,1-3H3,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVLAPMWVHZIEMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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